1-(2,4-difluorophenyl)-8-methyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
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Overview
Description
1-(2,4-Difluorophenyl)-8-methyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a complex organic compound characterized by its unique structural framework
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-difluorophenyl)-8-methyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with 2,4-difluoroaniline and 4-methylbenzaldehyde, a series of condensation and cyclization reactions can be employed to form the pyrazoloquinoline core. The reaction conditions often involve the use of catalysts such as Lewis acids, and solvents like dichloromethane or ethanol, under reflux conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-Difluorophenyl)-8-methyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can modify the functional groups attached to the pyrazoloquinoline core.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the phenyl rings, using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in chloroform for electrophilic substitution.
Major Products: The major products formed from these reactions include various substituted pyrazoloquinolines, which can exhibit different physical and chemical properties depending on the nature of the substituents introduced.
Scientific Research Applications
1-(2,4-Difluorophenyl)-8-methyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of diseases where pyrazoloquinoline derivatives have shown efficacy.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 1-(2,4-difluorophenyl)-8-methyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline exerts its effects involves interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting their activity. Additionally, it may interact with cellular pathways involved in cell proliferation and apoptosis, making it a candidate for anticancer research.
Comparison with Similar Compounds
- 1-(2,4-Dichlorophenyl)-8-methyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
- 1-(2,4-Difluorophenyl)-8-methyl-3-(4-chlorophenyl)-1H-pyrazolo[4,3-c]quinoline
- 1-(2,4-Difluorophenyl)-8-methyl-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline
These compounds share a similar core structure but differ in the nature and position of substituents, which can lead to variations in their properties and applications.
Properties
IUPAC Name |
1-(2,4-difluorophenyl)-8-methyl-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17F2N3/c1-14-3-6-16(7-4-14)23-19-13-27-21-9-5-15(2)11-18(21)24(19)29(28-23)22-10-8-17(25)12-20(22)26/h3-13H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAPLMQTZUBGECF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)C)C5=C(C=C(C=C5)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17F2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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